molecular formula C8H8N2O2 B8607131 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine

4-nitroso-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B8607131
M. Wt: 164.16 g/mol
InChI Key: UBNHYVLVDRHLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitroso-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitroso group adds to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminophenol and nitrosating agents.

    Nitrosation: The 2-aminophenol is treated with a nitrosating agent such as sodium nitrite in the presence of an acid (e.g., hydrochloric acid) to form the nitroso derivative.

    Cyclization: The nitroso derivative undergoes cyclization to form the this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-nitroso-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-nitroso-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is investigated for its use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biological pathways, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

4-nitroso-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-nitroso-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C8H8N2O2/c11-9-10-5-6-12-8-4-2-1-3-7(8)10/h1-4H,5-6H2

InChI Key

UBNHYVLVDRHLLL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1N=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-2H-benzo[1,4]oxazine (425 mg, 3.148 mmol) was dissolved in HCl (3N) at 0° C., and stirred for 5 min. at 0° C. A solution of sodium nitrite (217 mg, 3.148 mmol) in water was added at the same temperature, and the reaction mixture stirred at 0° C. for 1 h. After completion of reaction, water was added and the mixture extracted with DCM. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure, to give 400 mg desired product.
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